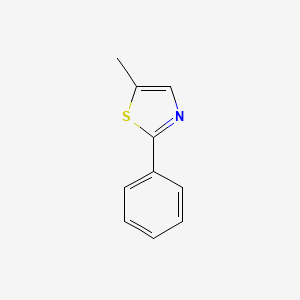

5-Methyl-2-phenylthiazole

Beschreibung

Historical Trajectory and Evolution of Thiazole (B1198619) Chemistry

The journey of thiazole chemistry is intrinsically linked to the broader evolution of organic chemistry. In the early 19th century, the field began to take shape, with Jöns Jacob Berzelius coining the term "organic chemistry" in 1807 to classify compounds derived from natural sources. quimicaorganica.orglibretexts.org For a time, it was believed that organic compounds, associated with life, possessed a "vital force" that distinguished them from inorganic compounds. quimicaorganica.org This view was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor, demonstrating that organic compounds could be created in a laboratory setting. quimicaorganica.orgwikipedia.org

The systematic study of thiazole itself began later in the century. While August Hofmann's work on benzothiazoles dates to 1879, the foundational exploration of the parent heterocycle and its derivatives emerged from the laboratory of German chemist Arthur Hantzsch. imp.kiev.uaijper.org In 1887, Hantzsch, along with J. H. Weber, reported the first synthesis of the thiazole ring. tandfonline.comsciencescholar.us This seminal work, now known as the Hantzsch thiazole synthesis, involves the reaction between α-haloketones and thioamides and remains a fundamental method for creating thiazole derivatives. synarchive.comwikipedia.orgwikipedia.org Hantzsch correctly proposed a structural relationship between the five-membered thiazole and six-membered pyridine, just as Victor Meyer had noted a similarity between benzene (B151609) and thiophene. encyclopedia.com This conceptual framework spurred the synthesis of other related aromatic heterocycles, including oxazole (B20620) and imidazole. encyclopedia.comthieme.de

Following these pioneering efforts, the field of thiazole chemistry expanded significantly, with contributions from researchers like Bogert and co-workers. nih.gov The discovery of the thiazole ring within the structure of Vitamin B1 (Thiamine) underscored its biological relevance and fueled further investigation. nih.govnih.gov Over the decades, research has unveiled the vast synthetic versatility and diverse applications of thiazole derivatives, cementing their status as a crucial scaffold in modern chemistry. ijper.orgnih.gov

Fundamental Significance of the Thiazole Heterocycle in Chemical Research

The thiazole ring is a privileged scaffold in chemical research, largely due to its unique structural and electronic properties. fabad.org.tr As a five-membered aromatic heterocycle, it possesses a stable 6π-electron system, a result of the delocalization of a lone pair of electrons from the sulfur atom. kuey.netresearchgate.netencyclopedia.pub This aromaticity imparts stability to the ring system. numberanalytics.com The presence of both a sulfur atom and a nitrogen atom confers distinct reactivity, making it a versatile building block in synthesis. kuey.netnumberanalytics.comnih.gov

The significance of the thiazole heterocycle is most pronounced in medicinal chemistry . nih.govbohrium.comnih.gov Thiazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities. tandfonline.comsciencescholar.usfabad.org.trglobalresearchonline.netresearchgate.net This has led to their incorporation into numerous FDA-approved drugs. fabad.org.trbohrium.com The thiazole moiety is a key component in molecules developed as:

Antimicrobial agents: Effective against various bacteria and fungi. tandfonline.comfabad.org.trkuey.netglobalresearchonline.net

Anticancer agents: Including notable drugs like Dasatinib and Tiazofurin. nih.govresearchgate.netnih.gov

Anti-inflammatory drugs: Such as Meloxicam. ijper.orgfabad.org.trglobalresearchonline.net

Antiviral compounds: With Ritonavir, an anti-HIV drug, being a prominent example. nih.govresearchgate.netglobalresearchonline.net

Other therapeutic areas: Including antidiabetic, anticonvulsant, antiallergic, and antihypertensive applications. sciencescholar.usnih.govfabad.org.tr

Beyond pharmaceuticals, the thiazole framework is integral to materials science . kuey.netnumberanalytics.com Thiazole-based compounds are utilized in the creation of:

Conductive polymers: Their electronic properties are suitable for applications in organic electronics. kuey.netnumberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Valued for their luminescent characteristics. kuey.netnumberanalytics.com

Dyes and pigments: The thiazole ring is found in various commercial dyes used in the textile industry. wikipedia.orgnih.govkuey.net

In agrochemicals , thiazole derivatives are employed as effective pesticides, herbicides, and fungicides, playing a role in crop protection. kuey.net Furthermore, they serve as crucial intermediates in the synthesis of more complex organic compounds, highlighting their foundational role in synthetic chemistry. kuey.netnih.gov

Contextual Overview of 5-Methyl-2-phenylthiazole within the Thiazole Chemical Landscape

This compound is a specific derivative within the vast family of thiazole compounds. Its structure features the core thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. This substitution pattern places it within the category of 2,5-disubstituted thiazoles.

The synthesis of such derivatives often builds upon the principles of the Hantzsch reaction, where the choice of starting materials dictates the final substitution pattern. For instance, the reaction of a thioamide (providing the N-C-S fragment and the substituent at the 2-position) with an α-haloketone (providing the carbon backbone and substituents at the 4- and 5-positions) is a common strategy. wikipedia.orgnih.gov The synthesis of this compound and its derivatives has been documented in chemical literature, often as a scaffold for creating more complex molecules with potential biological activities. prepchem.comresearchgate.netresearchgate.net

The table below provides a summary of the key chemical entities discussed in this article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUABIDQGMULTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-69-2 | |

| Record name | 5-methyl-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Phenylthiazole and Its Structural Analogues

Classical Synthetic Approaches for Thiazole (B1198619) Ring Formation

The traditional methods for constructing the thiazole core have been the bedrock of heterocyclic synthesis for over a century. These methods, while sometimes limited by harsh conditions or moderate yields, are fundamental to understanding thiazole chemistry.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is arguably the most well-known and widely utilized method for creating thiazole rings. kuey.netijper.org The classical approach involves the condensation cyclization of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide. wikipedia.orgnih.govtandfonline.com This reaction can be used to produce a variety of thiazoles with alkyl, aryl, or heteroaryl substituents at the 2, 4, or 5 positions. nih.govencyclopedia.pub The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by dehydration to form the aromatic thiazole ring. nih.gov

For instance, the reaction of thioacetamide (B46855) with chloroacetone (B47974) yields 2,4-dimethylthiazole. wikipedia.org While fundamentally robust, the Hantzsch synthesis can be associated with drawbacks such as long reaction times, harsh conditions, and the use of expensive catalysts. analis.com.my However, numerous contemporary adaptations have been developed to improve efficiency and yield. One such adaptation involves a one-pot reaction of acetylacetone (B45752) and thiourea (B124793) in the presence of an oxidizing agent like iodine to produce 5-acetyl-2-amino-4-methylthiazole with an 85% yield. sci-hub.se Another modern approach uses N-bromosuccinimide in water with β-cyclodextrin as a catalyst for the synthesis of 2-Amino-4-arylthiazole-5-carboxylates. ijper.org

A specific synthesis for a derivative, 2-amino-5-methyl-4-phenylthiazole, involves the reaction of 2-amino-4-phenylthiazole (B127512) with certain reagents, demonstrating the utility of the Hantzsch product as a precursor for more complex molecules. New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. tandfonline.com

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thioamide and α-haloketone | Classical heating | 2,4,5-substituted thiazole | Variable | nih.gov |

| Thionicotinamide and α-haloketones | Catalytic triethylamine | 2-(3-pyridyl) thiazole derivatives | Variable | kuey.net |

| N-phenylthiourea and chloroacetone | Anhydrous acetone (B3395972), reflux (1 hr) | 2-(phenylamino)-4-methylthiazole | 96% | kuey.net |

| Thiourea and 3-chloro-2,4-pentanedione | Refluxing ethanol, catalytic triethylamine | 5-acetyl-2-amino-4-methylthiazole | Good | sci-hub.se |

Cook-Heilbron Condensation and Related Cyclization Pathways

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a pathway to 5-aminothiazoles. wikipedia.org The reaction involves the condensation of α-aminonitriles or α-aminoamides with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions. nih.govanalis.com.mywikipedia.orgpharmaguideline.com This method was significant as it made the previously elusive 5-aminothiazoles more accessible. wikipedia.org

A typical example is the reaction between an α-aminonitrile and carbon disulfide, which yields a 5-amino-2-mercaptothiazole. kuey.netnih.govanalis.com.my The mechanism involves the nucleophilic attack of the amino group onto the carbon of the carbon disulfide, followed by an intramolecular cyclization. wikipedia.org While historically important, the Cook-Heilbron synthesis is less commonly used in recent literature compared to modifications of the Hantzsch synthesis. wikipedia.org

Gabriel Synthesis and Other Cyclodehydration Routes

The Gabriel synthesis of thiazoles, reported in 1910, involves the cyclization of α-acylamino ketones using a stoichiometric amount of a dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₂S₅). nih.govtandfonline.comencyclopedia.pubcutm.ac.in This reaction is generally heated to high temperatures. nih.govencyclopedia.pub For example, reacting N-(2-oxo-2-phenylethyl)acetamide with phosphorus pentasulfide yields 2-methyl-5-phenylthiazole. tandfonline.com A solid-phase adaptation of the Robinson-Gabriel synthesis has also been developed, using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. kuey.net

Related cyclodehydration routes often start from β-hydroxy thioamides. These precursors can undergo intramolecular cyclization to form thiazolines, which can then be oxidized to the corresponding thiazoles. rsc.orgresearchgate.net Reagents like Deoxo-Fluor® are effective for this cyclodehydration step. nih.gov

Advanced and Sustainable Synthetic Strategies for 5-Methyl-2-phenylthiazole Derivatives

In response to the limitations of classical methods and the growing demand for environmentally friendly processes, modern synthetic chemistry has introduced advanced and sustainable strategies for thiazole synthesis.

Microwave-Assisted Organic Synthesis of Thiazole Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity. nih.govresearchgate.net This technique has been successfully applied to the synthesis of thiazoles. For example, the Hantzsch reaction of arylthioureas with 3-chloro-2,4-pentanedione under microwave irradiation produces 5-acetyl-2-arylaminothiazoles in good yields and with significantly reduced reaction times. sci-hub.se

In another application, novel hydrazinyl thiazole derivatives were synthesized under solvent- and catalyst-free microwave conditions in just 30–175 seconds. nih.govencyclopedia.pub A one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave heating provides an efficient and green route to highly substituted thiazolo[3,2-a]pyrimidine derivatives. clockss.org This method avoids pre-synthesis of precursors and reduces reaction times from 48 hours under conventional heating to a much shorter duration, with yields improving from 30% to over 85%. clockss.org

Catalytic Thiazole Ring Formation (e.g., Transition Metal-Catalyzed, Metal-Free)

Modern catalytic systems offer elegant and efficient alternatives for constructing the thiazole ring, often with high regioselectivity and functional group tolerance under mild conditions.

Transition Metal-Catalyzed Synthesis: Transition metals, particularly palladium and copper, are frequently used to catalyze the formation and functionalization of thiazole rings. nih.govmdpi.com Palladium-catalyzed C-H bond activation is a powerful strategy for the direct alkenylation of thiazoles. mdpi.com For instance, a Pd(TFA)₂/1,10-phenanthroline system can be used for the C-2 alkenylation of azoles. mdpi.com Copper-catalyzed methods are also prevalent. A novel approach developed by Jiao and co-workers uses a copper catalyst for the aerobic oxidative synthesis of thiazoles from simple substrates using elemental sulfur. nih.gov In another example, an efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones is facilitated by either Cu(OTf)₂/KI or FeCl₃/ZnI₂ systems. thieme-connect.comthieme-connect.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂/KI | Oxidative C–H Functionalization | Forms imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. | thieme-connect.com |

| Pd(OAc)₂/CuCl/Cu(OAc)₂ | Dehydrogenative Heck Coupling | Direct alkenylation of various N-heteroarenes. | mdpi.com |

| Brønsted Acid (e.g., TfOH) | Metal-Free Sulfuration/Annulation | One-pot synthesis from benzylamines, acetophenones, and sulfur powder. | nih.govrsc.org |

| I₂/PIDA | Metal-Free C-H Selenylation | Regioselective functionalization at the C-5 position of thiazoles. | acs.org |

Metal-Free Synthesis: The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. A notable metal-free approach involves a Brønsted acid-promoted sulfuration/annulation reaction for the one-pot synthesis of 2,4-disubstituted thiazoles from benzylamines, acetophenones, and elemental sulfur powder. nih.govrsc.orgresearchgate.net The choice of the Brønsted acid is critical for the efficiency of this transformation. nih.govrsc.org Another innovative, mild, and metal-free synthesis produces 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. chemrxiv.org Furthermore, a regioselective, metal-free C-H functionalization methodology has been developed for the C-5 phenylselenylation of disubstituted thiazoles using molecular iodine and phenyliodine(III) diacetate (PIDA) as an oxidant. acs.org

Multicomponent Reactions for Expedited Derivatization

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single step. These reactions are highly valued for their atom economy and ability to rapidly generate diverse molecular scaffolds.

A notable example is the chemoenzymatic one-pot MCR for synthesizing thiazole derivatives. nih.gov This method has been shown to produce a variety of thiazole derivatives in high yields (up to 94%) under mild, enzyme-catalyzed conditions. nih.gov The process involves the reaction of secondary amines with benzoyl isothiocyanate and dimethyl but-2-ynedioate, catalyzed by trypsin from porcine pancreas (PPT). nih.gov The enzyme demonstrates broad substrate tolerance, making this a versatile method for creating a library of thiazole compounds. nih.gov

The proposed mechanism involves the initial formation of an N-benzoylthiourea derivative from the reaction of a secondary amine and benzoyl isothiocyanate. This intermediate then reacts with an acetylenedicarboxylate (B1228247) to form a new compound, which subsequently cyclizes to the thiazole ring. nih.gov

Another approach involves a facile, green, one-pot multicomponent synthesis to create novel thiazole scaffolds incorporating phthalazine, pyridazine, and pyrido-pyridazine derivatives. acs.org This strategy underscores the efficiency and environmental benefits of MCRs in generating structurally complex thiazole-based molecules. acs.org

Furthermore, lipase (B570770) from Candida antarctica B (CAL-B) has been effectively used in Mannich reactions to synthesize new Mannich bases derived from 2-phenylthiazole (B155284). mdpi.com This biocatalytic approach works well with acetone as the nucleophile, yielding the target compounds in good yields under mild and environmentally friendly conditions. mdpi.com

Table 1: Examples of Multicomponent Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas, 45 °C | 2-Aminothiazole derivatives | Up to 94 | nih.gov |

| 2-Aminobenzylamines, aldehydes/alcohols | Electrochemical cyclization, TBAI, Graphite/Platinum electrodes | 2-Substituted quinazolines | Not specified | researchgate.net |

| 2-Phenylthiazole, formaldehyde, acetone | Candida antarctica lipase B (CAL-B) | 2-Phenylthiazole Mannich bases | Good | mdpi.com |

Photochemical Routes to Substituted Thiazoles

Photochemical methods provide a unique and powerful tool for the synthesis and modification of thiazole rings, often enabling reactions that are not feasible through traditional thermal methods. chemistryworld.com These light-driven reactions can lead to precise structural rearrangements and functionalizations. chemistryworld.comresearchgate.net

A recently developed photochemical approach allows for the selective and predictable rearrangement of thiazoles and isothiazoles. researchgate.net Upon photoexcitation, these heterocycles undergo a series of structural rearrangements, resulting in a permutation of the cyclic system and its substituents. researchgate.net This method operates under mild conditions and tolerates a wide range of functional groups, providing access to complex and otherwise difficult-to-synthesize derivatives from more readily available isomers. researchgate.net

Visible-light-induced photocatalysis has also emerged as a significant strategy for the synthesis and functionalization of related heterocyclic systems like imidazopyridines, which can be extended to thiazole chemistry. mdpi.com These reactions often employ organophotocatalysts or metal complexes (e.g., ruthenium or iridium) under blue LED irradiation. mdpi.com The use of green solvents and heterogeneous catalysts can further enhance the sustainability of these photochemical transformations. mdpi.com For instance, Eosin Y has been used as a catalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines through a visible-light-mediated C–N bond formation. mdpi.com

Strategic Derivatization of the this compound Core

The this compound scaffold can be strategically modified at several positions to generate a wide array of derivatives with tailored properties. These modifications include reactions on the thiazole ring itself, functionalization of the phenyl substituent, and the construction of more complex hybrid structures.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring (C2, C4, C5 positions)

The thiazole ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for functionalization at its carbon atoms.

C2-Position: While the C2 position is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, it can undergo nucleophilic substitution reactions, particularly if a suitable leaving group is present.

C4-Position: The C4 position can be functionalized through various reactions. For instance, the synthesis of 2-(5-methyl-2-phenylthiazol-4-yl)acetic acid involves the initial formation of the thiazole ring followed by the introduction of the acetic acid moiety at the C4 position.

C5-Position: The C5 position is often a site for electrophilic substitution. For example, bromination of 2-phenylthiazole with N-bromosuccinimide (NBS) can lead to the formation of 4,5-dibromo-2-phenylthiazole, indicating reactivity at the C5 position. Palladium-catalyzed C5-alkynylation of 2-arylthiazoles has also been reported, providing a method to introduce alkynyl groups at this position. rsc.org

Functionalization of the Phenyl Substituent

Ruthenium-catalyzed C-H alkynylation has been shown to selectively introduce alkynyl groups at the ortho position of the phenyl ring in 2-arylthiazoles. rsc.org This method demonstrates good functional group tolerance, allowing for the synthesis of a variety of derivatives with electron-donating or electron-withdrawing groups on the phenyl ring. rsc.org

Construction of Hybrid Thiazole Scaffolds

Hybrid molecules incorporating the this compound core with other heterocyclic systems have been synthesized to explore novel chemical space and biological activities. tandfonline.comekb.eg This molecular hybridization strategy aims to combine the beneficial properties of different pharmacophores into a single molecule. ekb.eg

The synthesis of such hybrids often involves the reaction of a functionalized thiazole derivative with another heterocyclic precursor. For example, novel hybrid molecules containing both thiazole and benzofuran (B130515) or benzo[d]thiazole moieties have been prepared by reacting thioamide derivatives with bis-bromoacetyl compounds. tandfonline.com Similarly, bis-thiazoles linked to a quinoxaline (B1680401) core have been synthesized by reacting α-haloketones with bis(hydrazinecarbothioamide) derivatives. tandfonline.com

The construction of these hybrid scaffolds can lead to complex structures with potentially enhanced biological or material properties. For instance, a thiazole-pyrazoline hybrid has been synthesized, combining two heterocycles known for their diverse pharmacological activities. ekb.eg

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(5-Methyl-2-phenylthiazol-4-yl)acetic acid |

| 4,5-Dibromo-2-phenylthiazole |

| 3-Aminoimidazo[1,2-a]pyridines |

| N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide |

| 6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ol |

| 2,5-Dimethyl-4-phenylthiazole |

| 2-Phenyl-1,3-thiazole-4-carbaldehyde |

| 2-Phenyl-1,3-thiazole-4-carboxylic acid |

| 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide |

| Ethyl this compound-4-carboxylate |

| 2-(2-(2-(1-(Benzo[d]thiazol-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzo[d]thiazole |

| 4-(Benzofuran-2-yl)-2-(2-(1-(benzofuran-2-yl)ethylidene)-hydrazinyl)thiazole |

| Methyl 2-(diethylamino)-4-phenylthiazole-5-carboxylate |

| Methyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate |

| Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate |

| Ethyl 2-[diisopropylamine]-4-phenylthiazole-5-carboxylate |

| 5-Phenylthiazole-2,4-diamine |

| N-(3-(5-(2-Chloropyrimidin-4-yl)-2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)thiazol-4-yl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide |

Computational and Theoretical Studies on 5 Methyl 2 Phenylthiazole Chemistry

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for predicting a wide range of molecular properties. For 5-Methyl-2-phenylthiazole, DFT calculations are instrumental in elucidating its electronic characteristics and reactivity patterns. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is typically localized over the electron-rich thiazole (B1198619) ring and the phenyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic system, suggesting these regions are susceptible to nucleophilic attack. The methyl group at the 5-position of the thiazole ring can influence the energies of these orbitals through its electron-donating inductive effect.

| Parameter | Description | Typical Calculated Value (eV) for Phenylthiazole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. Red areas indicate regions of negative potential, which are prone to electrophilic attack, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The sulfur atom would also contribute to the negative potential in that region. The hydrogen atoms of the phenyl and methyl groups would exhibit a positive potential.

From the calculated HOMO and LUMO energies, a variety of quantum chemical descriptors and reactivity indices can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative picture of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / 2η | Polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to act as an electrophile |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be employed to investigate its conformational landscape. The key conformational degree of freedom is the torsion angle between the phenyl and thiazole rings. While the molecule is largely planar, thermal fluctuations can lead to rotations around the C-C bond connecting the two rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can analyze solute-solvent interactions, such as hydrogen bonding and van der Waals forces. These simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Mechanistic Pathways Elucidation through Computational Reaction Modeling

Computational reaction modeling, often utilizing DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a reaction.

For this compound, this approach can be used to study various reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the thiazole moiety. For instance, in an electrophilic substitution reaction, computational modeling can help determine the preferred site of attack (ortho, meta, or para to the thiazole substituent) by comparing the activation energies for the different pathways. The calculations can also provide detailed geometries of the transition states, revealing the precise arrangement of atoms at the peak of the energy barrier. These studies have shown that for 2-phenylthiazole (B155284), electrophilic substitution is a plausible reaction mechanism. rsc.org

Photochemical Reaction Mechanisms of Phenylthiazole Systems

The study of photochemical reactions is another area where computational methods provide crucial insights. Upon absorption of light, molecules are promoted to an excited electronic state, which can lead to different chemical reactions than those observed in the ground state. Phenylthiazole systems are known to undergo interesting photochemical rearrangements.

Computational studies can model the excited state potential energy surfaces to explore the pathways of these photorearrangements. For phenylthiazoles, irradiation can lead to isomerization and rearrangement products. One proposed mechanism involves the formation of a tricyclic sulfonium (B1226848) cation intermediate, which then rearranges to a more stable bicyclic intermediate before forming the final product. These rearrangements can be classified into different types, such as Type A, which involves the formal exchange of positions 2 and 4, or 3 and 5, and Type B, which involves the interchange of positions 2 and 3 with a concurrent inversion of positions 4 and 5. Computational modeling can help to validate these proposed mechanisms by calculating the energies of the involved intermediates and transition states in the excited state.

Structure Activity Relationship Sar Investigations in 5 Methyl 2 Phenylthiazole Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 5-methyl-2-phenylthiazole derivatives can be finely tuned by introducing various substituents at different positions on both the thiazole (B1198619) and the phenyl rings.

Thiazole C2 Position: The C2 position of the thiazole ring is a common point for modification. Linking different groups at this position significantly impacts the pharmacological effect. For instance, attaching an N-acylhydrazone moiety to the phenylthiazole core has been shown to produce compounds with potent antifungal activity. nih.gov In a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, the nature of the substituent on the thioacetamide (B46855) side chain was critical for anticancer activity. Specifically, a derivative bearing a 1-methyl-1H-tetrazole-5-yl group exhibited high selectivity and potent cytotoxicity against human lung adenocarcinoma cells (A549). researchgate.nettandfonline.com

Thiazole C4 and C5 Positions: The substitution pattern at the C4 and C5 positions of the thiazole ring also plays a crucial role. While the core structure is this compound, studies on related 2,4-disubstituted thiazoles show that modifications at the C4-phenyl ring are vital. The presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) in the para position of the C4-phenyl ring was found to be beneficial for antifungal activity. nih.gov In other series, a phenyl group at C4 and a methyl group at C5 were key features in compounds designed as anticancer agents. researchgate.net

Phenyl Ring Modifications: Altering the substituents on the 2-phenyl ring is a key strategy for modulating activity. In one study of phenylthiazole derivatives designed as fungicides, the introduction of methyl, halogen, or methoxy groups at the ortho-position of the phenyl ring (R1) and the para-position of a second phenyl ring within an acylhydrazone moiety (R2) endowed the final structures with excellent activity against Magnaporthe oryzae, the fungus that causes rice blast. nih.gov For ureido-substituted 4-phenylthiazole (B157171) analogs designed as antiproliferative agents, compounds with chlorine, bromine, or methoxy substituents on the phenyl ring generally exhibited better activity. nih.gov The antibacterial activity of certain phenylthiazole derivatives was found to be strongly enhanced by electron-withdrawing substituents at the meta-position of the benzene (B151609) ring. mdpi.com

**Table 1: Influence of Phenyl Ring Substitution on Antifungal Activity against M. oryzae*** *Data derived from a study on phenylthiazole derivatives containing an acylhydrazone moiety. nih.gov

| Compound ID | Substitution on Phenyl Ring (R1) | EC50 (μg/mL) |

|---|---|---|

| E26 | 2-Cl | 1.29 |

| E17 | 2-Br | 1.45 |

| E23 | 2-CH3 | 1.50 |

| E4 | 2-OCH3 | 1.66 |

| Isoprothiolane (Control) | N/A | 3.22 |

Role of Hybrid Scaffolds in Modulating Pharmacological Efficacy

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. Creating hybrid scaffolds based on the this compound core can lead to compounds with novel or enhanced biological activities, often by interacting with multiple biological targets. rsc.org

Thiazole-Pyrazoline Conjugates: The conjugation of a thiazole nucleus with a pyrazoline ring has been explored for developing new anticancer agents. In one study, derivatives bearing a pyrazoline-3-one ring linked to a thieno[3,2-d]thiazole scaffold were synthesized and evaluated. These hybrid molecules were designed to act as multi-targeting kinase inhibitors, a key strategy in modern cancer therapy. rsc.org The combination of these two heterocyclic systems resulted in compounds with significant inhibitory effects on cancer cell lines and promising binding patterns with targets like EGFR, VEGFR-2, and BRAFV600E. rsc.org

Thiazole-Naphthalene and Other Conjugates: Other hybrid designs have also proven effective. For instance, biphenylthiazole analogues have been generated to enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another approach, the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold, used for imaging tau protein aggregates in Alzheimer's disease, was modified by replacing a bridge with amide or ester moieties linked to a benzothiazole (B30560) core. This modification aimed to improve the imaging properties and binding affinity of the molecular probes. rsc.org These examples highlight the principle that combining the thiazole scaffold with other known active moieties can modulate pharmacological efficacy and create multifunctional molecules.

Table 2: Anticancer Activity of Thiazole-Pyrazoline Hybrid Scaffolds Data derived from a study on thieno-thiazole derivatives integrated with a pyrazoline nucleus. rsc.org

| Compound ID | Hybrid Scaffold Type | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 3c | Thieno[3,2-d]thiazole-Pyrazoline | MCF-7 (Breast) | 1.07 |

| 3c | Thieno[3,2-d]thiazole-Pyrazoline | A549 (Lung) | 2.14 |

| Doxorubicin (Control) | N/A | MCF-7 (Breast) | 0.86 |

| Doxorubicin (Control) | N/A | A549 (Lung) | 1.03 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov

A QSAR model is typically expressed as a mathematical equation: Activity = f (Physicochemical properties and/or Structural properties) + error. wikipedia.org

The process involves several key steps:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., lipophilicity, electronic properties, size), are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links the descriptors to the observed activity. mdpi.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govmdpi.com

For thiazole derivatives, QSAR models can help identify the key molecular features that govern their biological effects. By analyzing the descriptors that contribute most significantly to the QSAR equation, researchers can gain insights into the mechanism of action and understand which structural modifications are most likely to improve activity. For example, a QSAR study might reveal that a specific range of lipophilicity (logP) and the presence of a hydrogen bond donor at a particular position are critical for the desired pharmacological effect.

Rational Design Principles and Ligand Efficiency Considerations for Thiazole Scaffolds

The development of potent and selective this compound derivatives relies heavily on rational design principles, which are informed by SAR data, QSAR models, and structural biology. nih.govmdpi.com

Rational Design: This approach involves designing molecules with a specific biological target in mind. A major prerequisite is the knowledge of the three-dimensional structure of the target protein (e.g., an enzyme or receptor), often obtained through X-ray crystallography. mdpi.com Using this structural information, computational tools like molecular docking can simulate how a designed thiazole derivative might bind to the target's active site. nih.gov This allows chemists to design molecules that have complementary shapes and chemical properties to the binding site, maximizing binding affinity and, consequently, biological activity. For example, a design strategy might involve adding a specific functional group to the phenyl ring to form a hydrogen bond with a key amino acid residue in the target's active site. nih.gov

Ligand Efficiency: A critical concept in modern drug design is ligand efficiency (LE). LE is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps identify small, efficient fragments that can be optimized into potent drug candidates. The thiazole scaffold itself is an efficient starting point, providing a rigid core that can be decorated with various functional groups to interact with a biological target without becoming excessively large or lipophilic. The goal is to achieve high potency with the smallest possible molecule, which often leads to better pharmacokinetic properties. mdpi.com By focusing on optimizing ligand efficiency, researchers can guide the modification of the this compound scaffold to produce more "drug-like" candidates for further development. nih.gov

Biological Activities and Mechanistic Pathways of 5 Methyl 2 Phenylthiazole Derivatives in Vitro Focus

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 5-Methyl-2-phenylthiazole have demonstrated significant potential as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens

Newly synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown considerable antibacterial efficacy against a wide range of Gram-positive and Gram-negative bacteria. mdpi.com Many of these derivatives proved to be more effective than the standard antibiotic ampicillin. mdpi.com Notably, certain compounds within this series exhibited potent activity against E. coli and B. cereus. mdpi.com Furthermore, some derivatives displayed higher potency than streptomycin (B1217042) against the majority of the tested bacterial pathogens. mdpi.com

Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have also been evaluated for their antibacterial properties. Several of these compounds exhibited moderate to remarkable activity against R. solanacearum and Xoo. nih.gov Specifically, compounds 5b , 5h , 5i , and 5k demonstrated excellent antibacterial activity against R. solanacearum. nih.gov

A series of phenylthiazoles with a t-butyl lipophilic component showed promising antibacterial activity against methicillin-resistant staphylococcal strains and various vancomycin-resistant staphylococcal and enterococcal species. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | More potent than ampicillin; some more potent than streptomycin against most tested pathogens. | mdpi.com |

| Phenylthiazoles with 1,3,4-thiadiazole thione moiety | R. solanacearum, Xoo | Moderate to remarkable activity; compounds 5b , 5h , 5i , 5k showed excellent activity against R. solanacearum. | nih.gov |

Antifungal Activity against Fungal Strains, including Azole-Resistant Species

The antifungal potential of this compound derivatives has been a significant area of investigation. Phenylthiazole has been identified as a promising antifungal skeleton. nih.govmdpi.com Derivatives containing an acylhydrazone moiety have shown excellent antifungal activities against Magnaporthe oryzae and Colletotrichum camelliaet. nih.gov Several of these compounds exhibited superior efficacy compared to commercial fungicides like Isoprothiolane and Phenazine-1-carboxylic acid against M. oryzae. nih.gov

Similarly, phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety displayed moderate to excellent antifungal activities against a panel of fungi. nih.gov Compound 5b from this series showed particularly remarkable activity against S. sclerotiorum, comparable to the commercial fungicide Carbendazim. nih.gov The majority of these compounds also demonstrated more potent antifungal activity than Thifluzamide. nih.gov

Furthermore, newly designed 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited significant growth inhibition of a wide spectrum of fungi. mdpi.com Research into novel benzothiazole (B30560) derivatives has also yielded compounds with a broad antifungal spectrum, with some showing higher activity against Cryptococcus neoformans and Candida glabrata than fluconazole. rsc.org

Investigations into Microbial Target Inhibition (e.g., DNA Gyrase, Specific Enzymes)

DNA gyrase, an essential bacterial enzyme, has been identified as a key target for phenylthiazole antibacterial agents. researchgate.netsci-hub.se This enzyme, along with topoisomerase IV, is crucial for maintaining the proper topology of DNA during replication. sci-hub.senih.gov Phenylthiazole derivatives have been shown to inhibit cell wall synthesis, leading to rapid bactericidal activity. researchgate.net

Benzothiazole-based inhibitors have demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov The N-terminal domain of the E. coli gyrase B subunit is a specific binding site for some of these inhibitors. nih.gov The mechanism of action for fluoroquinolones, another class of DNA gyrase inhibitors, involves stabilizing the enzyme-DNA complex, which leads to fatal DNA breaks. youtube.com It is understood that DNA gyrase inhibitors can act by inhibiting the GyrA subunit, which is responsible for breaking and rejoining DNA strands, or the GyrB subunit, which contains the ATP-binding site. nih.gov

Anticancer Activity and Molecular Mechanisms

Derivatives of this compound have emerged as promising candidates in the search for novel anticancer agents, demonstrating antiproliferative effects and targeting key oncogenic pathways.

Antiproliferative Effects on Diverse Cancer Cell Lines (e.g., MCF-7, A549, HepG2)

A series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their antitumor activities against the A549 human lung adenocarcinoma cell line. tandfonline.com One particular derivative, 4c , showed high selectivity and a significant IC50 value against A549 cells. tandfonline.com

Fluoro-substituted benzimidazole (B57391) derivatives have also been investigated, with some compounds showing significant antiproliferative activity against a panel of cancer cell lines including A549, HeLa, and HepG2. acgpubs.org The presence of a methyl group at the 5-position of the benzimidazole ring was found to enhance the antiproliferative activity. acgpubs.org

Furthermore, a derivative of thiadiazole, N-(5-methyl- nih.govnih.govtandfonline.comthiadiazol-2-yl)-propionamide, demonstrated inhibitory action towards tumor cells of various origins, with HepG2 (liver), HL-60 (leukemia), and MCF-7 (breast) cell lines being sensitive. dmed.org.ua The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive to this compound. dmed.org.ua

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | A549 (human lung adenocarcinoma) | Compound 4c showed high selectivity and a notable IC50 value. | tandfonline.com |

| Fluoro-substituted benzimidazoles | A549, HeLa, HepG2 | Significant antiproliferative activity; 5-methyl substitution enhanced activity. | acgpubs.org |

Enzyme Inhibition in Oncogenic Pathways (e.g., Pyruvate Kinase M2, Cyclooxygenase Enzymes, Tubulin Polymerization)

The anticancer activity of thiazole (B1198619) derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. For instance, novel thiazole-based compounds have been developed as tubulin polymerization inhibitors. nih.gov One of the most effective derivatives from this series, 10a , exhibited a potent IC50 value for tubulin polymerization inhibition, surpassing that of the reference compound combretastatin (B1194345) A-4. nih.gov

In addition to tubulin, other enzymatic targets have been explored. Some thiazole derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. scilit.com Compound 5 from one study displayed significant inhibitory activity against VEGFR-2. scilit.com

Furthermore, a novel thiazole hybrid, methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a ), demonstrated significant anticancer activity and was found to inhibit PI3Kα, a critical enzyme in the PI3K/Akt/mTOR signaling pathway. nih.gov This compound also led to a decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Derivatives of the thiazole scaffold have demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and disrupting the cell division cycle. nih.govnih.gov Studies on various cancer cell lines reveal that these compounds can trigger apoptosis through intrinsic pathways. nih.gov For instance, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives have been shown to cause DNA fragmentation and increase the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov The pro-apoptotic activity of these compounds is further supported by the upregulation of pro-apoptotic markers like BAX and the downregulation of anti-apoptotic proteins such as BCL-2. nih.govfrontiersin.org

In addition to inducing apoptosis, thiazole derivatives are known to interfere with the cell cycle, a critical process for tumor growth. dntb.gov.ua A notable mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. nih.gov This disruption typically leads to cell cycle arrest in the G2/M phase, preventing cancer cells from completing mitosis. nih.govdntb.gov.ua Some bis-thiazole derivatives have been observed to cause cell cycle arrest at the G1 phase. frontiersin.org The treatment of cancer cells with certain benzothiazole derivatives has been shown to deregulate key cell cycle-associated proteins, including CDK1, CyclinB1, and CDC25c, further contributing to cell cycle arrest. dntb.gov.ua This interference with fundamental cellular processes highlights the potential of this compound derivatives as a basis for developing new anticancer agents.

Table 1: Effects of Thiazole Derivatives on Apoptosis and Cell Cycle Markers

| Compound Class | Cell Line(s) | Observed Effects | Mechanism of Action |

| 1,3-Thiazole Phthalimides | MCF-7, MDA-MB-468, PC-12 | IC50 values in the micromolar range; DNA fragmentation; Increased caspase-3 activity. nih.gov | Induction of apoptosis via the intrinsic pathway. nih.gov |

| Thiazole-2-acetamides | Human cancer cell lines | Inhibition of tubulin polymerization. nih.gov | Induction of G2/M phase cell cycle arrest. nih.gov |

| Bis-Thiazoles | KF-28 (Ovarian) | High apoptotic cell death (82.76%); Upregulation of Bax and Puma; Downregulation of Bcl-2. frontiersin.org | Cell cycle arrest at G1 phase; Activation of mitochondrial-dependent apoptosis. frontiersin.org |

| Benzothiazoles | Cancer cell lines | Elevated reactive oxygen species (ROS); DNA double-strand breaks. dntb.gov.ua | Induction of G2/M phase arrest. dntb.gov.ua |

Molecular Docking and Binding Interaction Analyses with Protein Targets

Molecular docking studies are crucial for understanding how this compound derivatives interact with their biological targets at a molecular level. These computational analyses predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into its mechanism of action.

Research has shown that thiazole derivatives can bind to a variety of protein targets with high affinity. For example, docking studies of certain thiazole conjugates against Rho6 protein revealed binding energies as favorable as -9.4 kcal/mol. nih.gov These interactions are stabilized by specific molecular bonds, such as hydrogen bonding with amino acid residues like Gln158 and arene-cation interactions with residues like Arg108 and Arg96. nih.gov Similarly, phenylthiazole acids have been shown to interact stably with amino acid residues within the active site of the peroxisome proliferator-activated receptor gamma (PPARγ). dovepress.com

In the context of anti-inflammatory activity, molecular docking has been used to elucidate the interaction of thiazole derivatives with cyclooxygenase (COX) enzymes. Studies on 5-methylthiazole-based thiazolidinones identified Arg120 as a key residue in the active site of COX-1, responsible for the inhibitory activity of these compounds. mdpi.com The binding energy and specific interactions, such as hydrogen bonds and hydrophobic contacts, determined through these in silico methods, correlate well with in vitro experimental results and are instrumental in guiding the design of more potent and selective inhibitors. dovepress.comwjarr.com

Table 2: Examples of Molecular Docking Analyses of Thiazole Derivatives with Protein Targets

| Thiazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Thiazole Conjugates | Rho6 Protein | Gln158, Arg108, Arg96 nih.gov | -8.2 to -9.4 nih.gov |

| Phenylthiazole Acids | PPARγ | Active site residues dovepress.com | Not specified |

| 5-Methylthiazole Thiazolidinones | COX-1 | Arg120 mdpi.com | Not specified |

| Thiazole–Thiophene Scaffolds | Receptor (PDB ID: 2W3L) | Not specified | -5.4 to -6.1 mdpi.com |

| 2,4-Disubstituted Thiazoles | FabH Inhibitor | Not specified | Not specified |

Anti-inflammatory and Analgesic Potential

Derivatives of this compound have been investigated for their potential as anti-inflammatory and pain-relieving agents. core.ac.ukresearchgate.net The thiazole ring is a core structure in several existing anti-inflammatory drugs, which has prompted further exploration of its derivatives. core.ac.uk

In vivo studies using standard models of inflammation and pain have demonstrated the efficacy of these compounds. For example, a series of novel this compound-4-substituted-heteroazole derivatives exhibited moderate to good anti-inflammatory activity in the carrageenan-induced rat paw edema model. core.ac.ukresearchgate.net The same compounds also showed significant analgesic effects in the acetic acid-induced writhing test in mice, indicating their ability to reduce pain perception. core.ac.ukresearchgate.net Similarly, other substituted phenyl thiazole derivatives have shown appreciable anti-inflammatory activity in both formalin and carrageenan-induced edema tests. wjpmr.com These findings suggest that the this compound scaffold is a promising template for the development of new anti-inflammatory and analgesic drugs. core.ac.uknih.gov

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Compound Series | Anti-inflammatory Model | Analgesic Model | Outcome |

| This compound-4-substituted-heteroazoles | Carrageenan-induced rat paw edema core.ac.ukresearchgate.net | Acetic acid-induced writhing in mice core.ac.ukresearchgate.net | Moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity compared to diclofenac (B195802) sodium. core.ac.ukresearchgate.net |

| Substituted Phenyl Thiazoles | Carrageenan and formalin-induced rat paw edema wjpmr.com | Not specified | Appreciable anti-inflammatory activity; nitro-substituted derivatives showed better activity compared to the standard drug nimesulide. wjpmr.com |

Selective Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes

The primary mechanism behind the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is often associated with gastrointestinal side effects. nih.govbrieflands.com

Research has focused on developing thiazole derivatives that can selectively inhibit one isoform over the other. For instance, certain imidazo[2,1-b]thiazole (B1210989) derivatives have been identified as potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the nanomolar range. brieflands.com Conversely, a different class of 5-thiazol-based thiazolidinone derivatives was found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen (B1676952). mdpi.comnih.gov This selective inhibition of COX-1 was further supported by molecular docking studies that identified specific interactions within the enzyme's active site. mdpi.com The ability to tune the selectivity of this compound derivatives towards either COX-1 or COX-2 highlights their versatility as a scaffold for creating targeted anti-inflammatory agents. brieflands.comnih.gov

Table 4: Cyclooxygenase (COX) Inhibition by Thiazole Derivatives

| Thiazole Derivative Class | Target Enzyme(s) | Potency (IC50) | Selectivity |

| Imidazo[2,1-b]thiazoles | COX-2 | 0.08-0.16 µM brieflands.com | Selective for COX-2 (Selectivity Index up to 313.7) brieflands.com |

| 5-Thiazol-based Thiazolidinones | COX-1 | Superior to naproxen mdpi.comnih.gov | Selective for COX-1 mdpi.comnih.gov |

| Pyrazolyl-thiazoles | COX-2 | Not specified | Selective for COX-2 (Selectivity Index up to 134.6) tandfonline.com |

Antiparasitic Activity and Target Identification

Thiazole-containing compounds have emerged as a significant area of research in the search for new treatments for parasitic diseases. nih.govresearchgate.net Various derivatives have demonstrated promising in vitro activity against a range of protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis (Chagas disease). nih.govunl.pt

Studies have shown that naphthyl-thiazole and 5-nitrothiazole (B1205993) derivatives possess cytotoxic potential against parasites like Leishmania amazonensis, Trypanosoma cruzi, and Trypanosoma brucei. nih.govnih.gov The mechanism of action for some nitro-based derivatives appears to be dependent on the expression of a type I nitroreductase enzyme by the parasite, which activates the compound into a toxic form. nih.gov The broad-spectrum antiparasitic potential of the thiazole scaffold makes it an important lead structure for the development of novel chemotherapeutic agents against these neglected tropical diseases. nih.gov

Leishmanicidal Activity and Ultrastructural Effects

Derivatives of the thiazole nucleus have shown promising leishmanicidal activity against various Leishmania species, including L. infantum and L. amazonensis. nih.govnih.gov In vitro studies have demonstrated the ability of these compounds to inhibit the growth of both the promastigote (insect stage) and, more importantly, the amastigote (intracellular mammalian stage) forms of the parasite. nih.govnih.gov

Investigations into the mechanism of action have revealed that these compounds induce significant and detrimental changes to the parasite's structure. nih.gov Following treatment with active phthalimido-thiazole derivatives, Leishmania parasites exhibit profound ultrastructural alterations. These include shrinkage of the cell body, loss of integrity of the cellular membrane, and extensive vacuolization of the cytoplasm. nih.gov Furthermore, critical organelles are affected, with observations of membrane profiles surrounding organelles and significant swelling and disruption of the mitochondria. nih.gov These morphological changes are often indicative of an apoptotic-like cell death pathway. nih.gov The compounds have also been shown to cause a significant decrease in the mitochondrial membrane potential, further implicating the mitochondrion as a key target of their leishmanicidal action. nih.gov

Trypanocidal Properties

The trypanocidal potential of thiazole derivatives has been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. nih.govresearchgate.net Several classes of thiazole compounds, including naphthyl-thiazoles and 5-nitrothiazoles, have displayed cytotoxic effects against trypomastigote and amastigote forms of T. cruzi in vitro. nih.govunl.pt

The growth-inhibitory properties of a series of 5-nitrothiazoles against T. brucei were found to be dependent on the parasite's expression of a type I nitroreductase. nih.gov This enzyme is believed to reduce the nitro group on the thiazole ring, leading to the formation of radical species that are toxic to the parasite. This specific metabolic activation provides a degree of selectivity, as the host mammalian cells may lack the necessary enzyme. nih.gov Phenylbenzothiazole derivatives have also been reported to be effective against T. cruzi. researchgate.net These findings underscore the potential of the this compound core in the design of new trypanocidal agents. nih.govnih.gov

Other Biological Investigations (e.g., Antiviral, Cholinesterase Inhibition)

Beyond the extensively studied areas of anticancer and anti-inflammatory activities, derivatives of this compound have been investigated for a variety of other potential therapeutic applications. These explorations have revealed promising in vitro activities, particularly in the realms of antiviral and cholinesterase inhibition, suggesting a broader pharmacological potential for this chemical scaffold.

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). They are the standard treatment for managing the symptoms of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to increased concentrations of acetylcholine in the brain, which is thought to improve cognitive function. Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit these enzymes.

In one study, a series of 2-phenylthiazole (B155284) derivatives were synthesized and tested for their cholinesterase inhibitory activity using Ellman's method. researchgate.netsemanticscholar.org Among the synthesized compounds, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone emerged as a potent inhibitor of both AChE and BChE, with IC₅₀ values of 8.86 µM and 1.03 µM, respectively. researchgate.netsemanticscholar.orgnih.gov Molecular docking studies suggested that this compound interacts with both the catalytic anionic site and the peripheral anionic site of AChE. researchgate.netnih.gov

Another class of compounds, N-phenylthiazol-2-amine derivatives, has also been investigated for cholinesterase inhibition. nih.gov Within a series of these derivatives, N-(2,3-dimethylphenyl)thiazol-2-amine was identified as a particularly potent inhibitor, with an IC₅₀ value of 0.009 µM against AChE and 0.646 µM against BChE. nih.gov

Further research into thiazole analogs has provided additional insights into the structural requirements for potent cholinesterase inhibition. nih.gov For instance, a derivative identified as compound 2i in one study, a 2-methoxy-5-[(2-{4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}hydrazineylidene)methyl]phenol, showed very potent inhibition of AChE with an IC₅₀ value of 0.028 µM, which was comparable to the reference drug donepezil. nih.govmdpi.com Interestingly, this series of compounds displayed selective inhibition of AChE, with most showing weak or no activity against BChE. nih.gov

The collective findings from these in vitro studies suggest that the this compound scaffold is a promising template for the design of novel and potent cholinesterase inhibitors. The diverse chemical modifications that can be made to this core structure allow for the fine-tuning of inhibitory potency and selectivity for either AChE or BChE.

Table 2: In Vitro Cholinesterase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase (AChE) | 8.86 researchgate.netsemanticscholar.orgnih.gov |

| Butyrylcholinesterase (BChE) | 1.03 researchgate.netsemanticscholar.orgnih.gov | |

| N-(2,3-dimethylphenyl)thiazol-2-amine | Acetylcholinesterase (AChE) | 0.009 nih.gov |

| Butyrylcholinesterase (BChE) | 0.646 nih.gov | |

| Compound 2i (2-methoxy-5-[(2-{4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}hydrazineylidene)methyl]phenol) | Acetylcholinesterase (AChE) | 0.028 nih.govmdpi.com |

Applications of 5 Methyl 2 Phenylthiazole and Derivatives in Materials Science and Agrochemicals

Integration into Dyes and Pigments

Thiazole (B1198619) derivatives, including those related to 5-methyl-2-phenylthiazole, are integral components in the synthesis of various dyes, particularly azo dyes. nih.gov These dyes are valued for their facile synthesis, cost-effectiveness, and the wide range of colors they can produce. researchgate.net Azo dyes incorporating the thiazole ring are synthesized through diazo-coupling reactions, where a diazotized aminothiazole derivative is reacted with a coupling component. nih.govpharmaguideline.com

| Thiazole Precursor | Coupling Component | Dye Type | Application | Observed Properties |

|---|---|---|---|---|

| 2-Amino-5-methylthiazole | Curcumin | Azo Dye | Polyester fabric dyeing | Good colour assessment and fastness properties. emerald.com |

| 2-Amino-5-methylthiazole | Substituted Pyrazolones | Mono Azo Pyrazolone Dye | Polyester fabric dyeing | Moderate to good light, washing, and fixation fastness. researchgate.net |

| 2-Amino-4-hydroxy-thiazole | Various (via coupling) | Disperse Azo Dye | Polyester fabric dyeing | Orange and red shades, high color stability and fastness. ekb.eg |

Role as Ligands in Metal Coordination Complexes

The thiazole ring, with its nitrogen and sulfur heteroatoms, serves as an excellent ligand for coordinating with metal ions, forming stable metal complexes. Derivatives of 5-methylthiazole, particularly Schiff bases, have been synthesized and used to create coordination complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).

For example, a Schiff base ligand, 1,3-phenylenebis(methanylylidene))bis(5-methylthiazol-2-amine), acts as a tetradentate ligand, coordinating with metal ions through four donor atoms. The formation and structure of these complexes are typically confirmed using spectroscopic techniques such as FT-IR, UV-Visible, and mass spectrometry. ekb.eg These metal-thiazole complexes are of interest not only for their structural diversity but also for their potential applications stemming from their electrochemical properties, which can be studied using techniques like cyclic voltammetry. The interaction of metal ions with such N, O, and S-containing organic ligands is a significant area of research due to the biological activity and potential pharmaceutical applications of the resulting complexes. ekb.eg

| Thiazole-Based Ligand | Metal Ions | Complex Type | Characterization Methods |

|---|---|---|---|

| 1,3-phenylenebis(methanylylidene))bis(5-methylthiazol-2-amine) (MTA) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff Base Metal Complex | FT-IR, UV-Visible Spectra, Mass Spectra, Cyclic Voltammetry. |

| 2-((5-phenylthiazol-2-ylimino)methyl)phenol | Fe(III), Co(II), Ni(II), Cu(II), Zn(II), La(III) | Schiff Base Metal Complex | Elemental Analysis, IR Spectra, Mass Spectra. ekb.eg |

| Schiff bases from 2-amino-6-methoxy-benzothiazole | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | Transition Metal Complex | Magnetic Susceptibility, Elemental Analysis, FTIR, 1H-NMR. mdpi.com |

Development of Photochromic Materials Based on Thiazole Scaffolds

Thiazole scaffolds are being integrated into the design of photochromic materials, which can reversibly change their chemical structure and, consequently, their color upon exposure to light. acs.org This property is crucial for applications in optical data storage, molecular switches, and smart materials.

Research has focused on diarylethene-type photochromic compounds where the thiazole ring plays a key role. A specific derivative, 5-(5-methyl-2-phenyl-4-thiazolyl)-4-(5-methyl-1-phenyl-1-propenyl)-2-phenylthiazole, demonstrates efficient and reversible photocyclization. researchgate.netmedsci.cn Upon irradiation with UV light, this open-ring isomer converts to a colored, closed-ring isomer. This process can be reversed by exposing the material to visible light. researchgate.net The inclusion of the this compound moiety has been shown to significantly enhance the photocyclization quantum yield, making the switching process more efficient compared to other heterocyclic systems. researchgate.netmedsci.cn These thiazole-based compounds exhibit good photochromic performance in both solution and solid amorphous film states. acs.orgrsc.org

| Compound | Photochromic Behavior | Key Findings |

|---|---|---|

| 5-(5-methyl-2-phenyl-4-thiazolyl)-4-(5-methyl-1-phenyl-1-propenyl)-2-phenylthiazole | Reversible photocyclization between open-ring and closed-ring isomers. researchgate.netmedsci.cn | Photocyclization quantum yield of 0.57, which is approximately three times larger than that of 1-thiazolyl-2-vinylcyclopentene derivatives (0.20). researchgate.net |

| Thiazole-substituted Bicyclic Aziridine (Tz-DABH) | Reversible isomerization between closed-ring and open-ring forms upon light irradiation. acs.org | Exhibits photochromic behavior in both solution and solid states, with significantly extended lifetimes of the photogenerated state in the solid form. acs.org |

Contribution to Agrochemical Development (e.g., Fungicides, Herbicides, Insecticides)

The thiazole ring is a prominent scaffold in the development of modern agrochemicals due to its broad spectrum of biological activity and potential for diverse structural modifications. nih.gov Thiazole derivatives have been successfully commercialized as fungicides, insecticides, and herbicides. nih.gov A notable early example is Thiabendazole, developed in 1962 as a fungicide. nih.govrsc.org

More recently, the piperidinyl thiazole isoxazoline (B3343090) fungicide, Oxathiapiprolin, has demonstrated exceptional efficacy against oomycete pathogens, which cause devastating plant diseases like downy mildew and late blight. nih.govresearchgate.net The versatility of the thiazole structure allows for the creation of compounds that not only directly target pathogens but also enhance plant health in other ways. For example, certain thiazole phenoxypyridine derivatives have been developed as potential safeners to protect crops like maize from the phytotoxic effects of residual herbicides. nih.gov The ongoing research into thiazole-based compounds aims to develop new, highly potent pesticides with novel modes of action to combat the challenge of resistance in pathogens and pests. nih.govnih.govsemanticscholar.org

Mechanistic Insights into Crop Protection Activity (e.g., Oxysterol Binding Protein targeting)

A significant breakthrough in understanding the crop protection mechanism of thiazole-based fungicides came with the discovery of Oxathiapiprolin's mode of action. nih.gov This potent fungicide targets and inhibits an oxysterol-binding protein (OSBP) in oomycetes. nih.govresearchgate.netacs.orgnih.gov OSBPs are crucial proteins involved in lipid transport and signaling within the pathogen's cells. nih.gov

By binding to the OSBP, Oxathiapiprolin disrupts these essential cellular processes, effectively inhibiting all stages of the pathogen's asexual life cycle, including zoospore release, germination, and mycelial growth. researchgate.net This specific, single-site mode of action provides high efficacy at low application rates. nih.gov However, it also presents a risk for the development of resistance. nih.govnih.gov Consequently, much research is focused on understanding the precise binding mechanism of thiazole derivatives to OSBP and designing new analogs that can overcome potential resistance. nih.govnih.gov

| Agrochemical Class | Example Compound | Target | Mechanism of Action |

|---|---|---|---|

| Piperidinyl Thiazole Isoxazoline Fungicide | Oxathiapiprolin | Oxysterol Binding Protein (OSBP) in Oomycetes. nih.govresearchgate.netnih.gov | Inhibits lipid transport and signaling, disrupting the pathogen's life cycle. researchgate.netnih.gov |

| Isothiazole–Thiazole Derivative (Compound 6u) | Compound 6u | Potentially Oxysterol Binding Protein (PcORP1). nih.govrsc.org | Exhibits high fungicidal activity, possibly acting on the same target as Oxathiapiprolin. nih.govresearchgate.net |

Induction of Plant Systemic Acquired Resistance

Beyond direct fungicidal activity, certain thiazole derivatives can protect plants by activating their own defense mechanisms. nih.gov This phenomenon is known as Systemic Acquired Resistance (SAR), a state of enhanced, broad-spectrum, and long-lasting immunity against subsequent pathogen attacks. bayer.comnih.govisa-arbor.com SAR is a form of "plant memory" where an initial stimulus primes the plant to respond more quickly and effectively to future infections. nih.gov